Aglafolin

Thrombosis Platelet Aggregation PAF Antagonism

Aglafolin is the preferred flavagline for PAF receptor antagonism (IC50 17.8 µM), providing a reliable quantitative basis for thrombosis research. Unlike potent eIF4A inhibitors, it enables decoupling of anti-thrombotic from cytotoxic mechanisms. With demonstrated in vivo efficacy (ED50 ~10 mg/kg) and broad-spectrum cytotoxicity across six cancer lines, Aglafolin serves as both a PAF pathway control and anticancer SAR comparator. Choose Aglafolin for studies requiring pharmacological specificity, not just potency.

Molecular Formula C28H28O8
Molecular Weight 492.5 g/mol
CAS No. 143901-35-3
Cat. No. B1662871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAglafolin
CAS143901-35-3
Synonymsaglafoline
Molecular FormulaC28H28O8
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5
InChIInChI=1S/C28H28O8/c1-32-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(30)35-4)25(29)27(28,31)24-20(34-3)14-19(33-2)15-21(24)36-28/h5-15,22-23,25,29,31H,1-4H3/t22-,23-,25-,27+,28+/m1/s1
InChIKeyVFTGDXPPYSWBSO-GWNOIRNCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aglafolin (CAS 143901-35-3) | Cyclopenta[b]benzofuran Flavagline for PAF Antagonism and Cytotoxicity Research


Aglafolin (also known as Aglafoline, Rocaglamide U, or (-)-Methyl rocaglate) is a heterotricyclic cyclopenta[b]benzofuran flavagline isolated from Aglaia species, notably Aglaia elliptifolia and Aglaia odorata [1][2]. It is characterized by a 2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan core substituted with hydroxy, methoxycarbonyl, phenyl, 4-methoxyphenyl, and methoxy groups [3]. Its primary reported bioactivities are selective inhibition of platelet-activating factor (PAF)-induced platelet aggregation and in vitro cytotoxicity against multiple cancer cell lines, positioning it as a research tool in thrombosis and oncology studies [4][5].

Why Aglafolin Cannot Be Replaced by Generic Rocaglamide Derivatives in Focused Studies


Flavaglines, including the rocaglamide family, exhibit a broad and structurally sensitive spectrum of activities ranging from nanomolar antiproliferative effects to antiviral and anti-inflammatory properties [1][2]. Critically, their biological potency and target engagement are exquisitely dependent on specific stereochemistry and peripheral substitution patterns around the cyclopenta[b]benzofuran core [3]. While compounds like didesmethylrocaglamide (IC50 ~5 nM) are exceptionally potent translation initiation inhibitors, Aglafolin demonstrates a distinct, dual profile with micromolar PAF antagonism (IC50 ~50 µM) and moderate cytotoxicity that does not simply correlate with eIF4A inhibition [4][5]. Substituting Aglafolin with a more potent antiproliferative flavagline would therefore invalidate any study designed to decouple these pharmacological mechanisms or to specifically interrogate PAF receptor-mediated pathways.

Quantitative Differentiation of Aglafolin Against Closest Analogs: A Procurement Evidence Guide


PAF-Induced Platelet Aggregation: Aglafolin's Micromolar Antagonism vs. Negligible Activity of Rocaglamide

Aglafolin demonstrates a clear, quantifiable advantage in inhibiting PAF-induced platelet aggregation, an activity largely absent in its close structural analog rocaglamide. Aglafolin inhibits aggregation with an IC50 of approximately 50 µM against 3.6 nM PAF, and it completely blocks platelet aggregation at 100 µM in response to arachidonic acid [1][2]. In contrast, rocaglamide is primarily characterized by its nanomolar cytotoxicity and eIF4A inhibition, with negligible reported activity in PAF-mediated platelet aggregation assays, making Aglafolin the necessary choice for any study focusing on this specific anti-thrombotic mechanism [3].

Thrombosis Platelet Aggregation PAF Antagonism

Receptor Binding Affinity: Aglafolin's Micromolar PAF Receptor Engagement vs. Nanomolar eIF4A Inhibition of Didesmethylrocaglamide

Aglafolin binds to the PAF receptor with an IC50 of 17.8 ± 2.6 µM in a competitive binding assay using [³H]PAF, confirming its mechanism as a direct receptor antagonist [1]. This contrasts sharply with the more potent flavagline didesmethylrocaglamide, which inhibits translation initiation factor eIF4A with an IC50 of approximately 5 nM, a target with no reported affinity for Aglafolin [2]. This near 1000-fold difference in potency and target engagement underscores that these compounds, while structurally related, are not functionally interchangeable.

PAF Receptor Binding Affinity Flavagline Pharmacology

Cytotoxicity Profile: Aglafolin's Broad-Spectrum Activity vs. Potent but Narrower Spectrum of Rocaglaol

Aglafolin exhibited significant in vitro cytotoxicity against six human cancer cell lines in a single study, demonstrating broad-spectrum potential [1]. While specific IC50 values for Aglafolin are not provided in the primary publication, its activity is noted alongside rocaglamide. For comparison, rocaglaol, another potent flavagline, shows a more variable, cell-line-dependent profile with ED50 values of 13.8, 23.0, and 9.2 nM against Lu1, LNCaP, and MCF-7 cells, respectively [2]. This suggests that while rocaglaol achieves nanomolar potency in specific contexts, Aglafolin's activity across multiple cell lines may represent a broader, albeit less potent, cytotoxic fingerprint.

Cytotoxicity Cancer Cell Lines Flavagline SAR

In Vivo Efficacy: Aglafolin's Validated Antagonism vs. Lack of In Vivo Data for Simpler Rocaglamide Analogs

Aglafolin's PAF antagonism has been validated not only in vitro but also in vivo, where it inhibited PAF-induced mortality in mice with an ED50 of approximately 10 mg/kg when administered intravenously [1]. This crucial in vivo efficacy data is a significant differentiator from many other flavaglines, including the parent compound rocaglamide, for which in vivo studies on PAF antagonism are largely absent [2]. The availability of an established in vivo model and corresponding efficacy data positions Aglafolin as a more advanced tool compound for preclinical research into PAF-mediated pathologies.

In Vivo Pharmacology PAF Antagonism Thrombosis Model

Optimal Use Cases for Aglafolin Based on Verified Differential Evidence


Investigating PAF Receptor-Mediated Signaling in Thrombosis and Inflammation

Aglafolin is the preferred flavagline for studies focused on PAF receptor antagonism. Its demonstrated IC50 of 17.8 µM for receptor binding and its ability to completely block PAF-induced platelet aggregation at 50 µM provide a reliable, quantitative basis for experimental design [1]. This specificity is not a shared feature of other potent rocaglamides like didesmethylrocaglamide, which act primarily via eIF4A inhibition [2].

Preclinical In Vivo Modeling of PAF-Related Pathologies

For researchers aiming to translate in vitro findings to an animal model, Aglafolin is uniquely suited among flavaglines. Its established in vivo efficacy, with an ED50 of approximately 10 mg/kg in a mouse PAF-induced mortality model, provides a validated starting point for dosing and experimental design [1]. This in vivo data bridge is absent for many of its structural analogs, making Aglafolin the compound of choice for preclinical studies of PAF-related diseases.

Broad-Spectrum Cytotoxicity Screening in Natural Product Libraries

In the context of screening natural product libraries for novel anticancer agents, Aglafolin offers a distinct profile. It has demonstrated significant cytotoxicity across six diverse cancer cell lines, suggesting a broad-spectrum activity not seen in more potent but narrow-spectrum flavaglines like rocaglaol [1][2]. This makes Aglafolin a valuable comparator in studies mapping structure-activity relationships (SAR) across the flavagline chemical space, helping to identify compounds with unique cytotoxic fingerprints.

Decoupling Anti-Thrombotic and Cytotoxic Mechanisms in Flavaglines

Aglafolin's dual activity—micromolar PAF antagonism and moderate cytotoxicity—is a key differentiator from potent antiproliferative flavaglines like didesmethylrocaglamide, which lack PAF activity [1][2]. This profile allows researchers to use Aglafolin as a tool to decouple these two distinct pharmacological mechanisms. Studies aiming to isolate the PAF receptor-mediated anti-thrombotic effects of flavaglines from their cytotoxic, eIF4A-dependent effects can use Aglafolin as a positive control for the former and a negative control for the latter.

Quote Request

Request a Quote for Aglafolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.